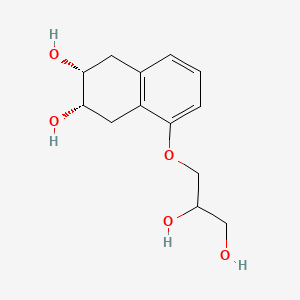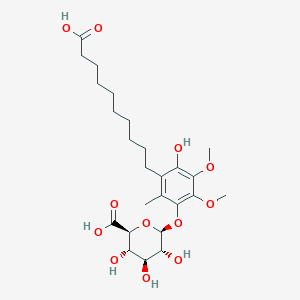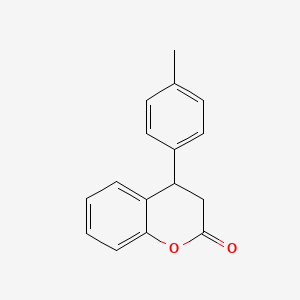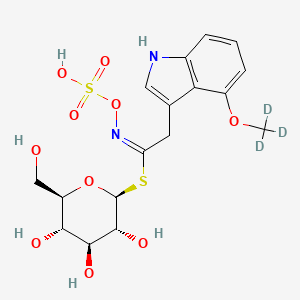
4-Methoxyglucobrassicin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyglucobrassicin-d3 is an indolylmethylglucosinolic acid derivative, specifically a glucobrassicin bearing a methoxy substituent at position 4 on the indole ring . This compound is a type of glucosinolate, which are sulfur-containing compounds found in cruciferous vegetables like cabbages, broccoli, and Brussels sprouts . Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits in humans.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyglucobrassicin-d3 typically involves the modification of glucobrassicin. The methoxy group is introduced at the 4-position of the indole ring through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of methoxylating agents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. it can be isolated from plants like Brassica napobrassica L. Mill, where it naturally occurs . The isolation process involves extraction and purification techniques to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 4-Methoxyglucobrassicin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
科学的研究の応用
4-Methoxyglucobrassicin-d3 has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Methoxyglucobrassicin-d3 involves its breakdown into bioactive compounds upon hydrolysis by the enzyme myrosinase. This breakdown leads to the formation of indole-3-carbinol and other products that exert various biological effects . The molecular targets and pathways involved include the modulation of detoxification enzymes, induction of apoptosis in cancer cells, and inhibition of inflammatory pathways .
類似化合物との比較
4-Methoxyglucobrassicin-d3 is unique among glucosinolates due to the presence of the methoxy group at the 4-position of the indole ring. Similar compounds include:
Glucobrassicin: The parent compound without the methoxy group.
1-Methoxyglucobrassicin (Neoglucobrassicin): A derivative with a methoxy group at the 1-position.
4-Hydroxyglucobrassicin: A derivative with a hydroxy group at the 4-position.
These compounds share similar biosynthetic pathways and biological activities but differ in their specific chemical properties and effects .
特性
分子式 |
C17H22N2O10S2 |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxy-2-[4-(trideuteriomethoxy)-1H-indol-3-yl]ethanimidothioate |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12+/t11-,14-,15+,16-,17+/m1/s1/i1D3 |
InChIキー |
IIAGSABLXRZUSE-LECPYKRPSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=CN2)C/C(=N\OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
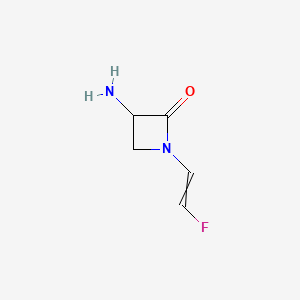
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
amine Hydrochloride](/img/structure/B13839039.png)
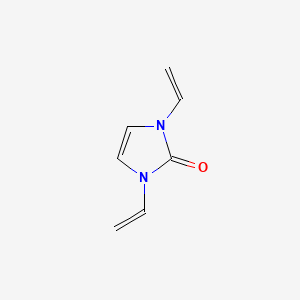

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
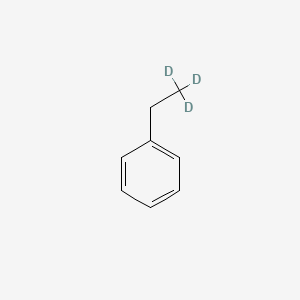
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
